(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one
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Overview
Description
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a chiral quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-toluidine.
Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Chiral Aminoethylation: Introduction of the chiral aminoethyl group is achieved through a chiral auxiliary or asymmetric synthesis, often using chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of efficient and recyclable catalysts to enhance yield and selectivity.
Solvents: Selection of environmentally friendly solvents.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Chiral Aminoethyl Compounds: Compounds with chiral aminoethyl groups attached to different cores.
Uniqueness
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific combination of a chiral center, quinazolinone core, and o-tolyl substituent, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBKIIGWSNSIOR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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